3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol
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Overview
Description
3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol is an organic compound that features a benzoxadiazole ring substituted with a nitro group and an amino group, which is further connected to a phenol group. This compound is known for its fluorescent properties, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol typically involves the nitration of 2,1,3-benzoxadiazole followed by amination and subsequent coupling with phenol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzoxadiazoles and phenol derivatives.
Scientific Research Applications
3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol is widely used in scientific research due to its fluorescent properties. Some applications include:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Utilized in diagnostic imaging and as a tracer in metabolic studies.
Industry: Applied in the development of fluorescent dyes and sensors.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property is exploited in various assays and imaging techniques to track and analyze biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in glucose uptake studies.
16-NBD-160 Coenzyme A: A fluorescent analog of palmitoyl-CoA used in lipid metabolism studies.
Uniqueness
3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol is unique due to its specific structure, which combines a benzoxadiazole ring with a phenol group, providing distinct fluorescent properties and making it suitable for a wide range of applications in scientific research.
Properties
IUPAC Name |
3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O4/c17-8-3-1-2-7(6-8)13-10-5-4-9-11(15-20-14-9)12(10)16(18)19/h1-6,13,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQPCWGXWPTRBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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